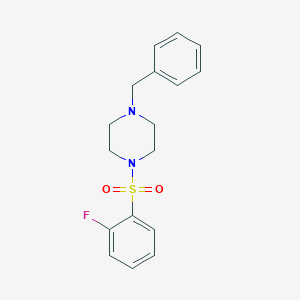

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(2-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKGICSBXMNLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Benzylpiperazine Sulfonamides

Executive Summary

This technical guide analyzes the medicinal chemistry of benzylpiperazine sulfonamides , a scaffold distinct from the regulated stimulant benzylpiperazine (BZP). While BZP is primarily known for monoamine release, the addition of a sulfonamide moiety transforms this pharmacophore into a versatile ligand with high affinity for metalloenzymes—specifically Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) .

This guide details the "Tail Approach" in inhibitor design, demonstrating how the benzylpiperazine unit acts as a hydrophobic anchor to modulate isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II). It serves as a blueprint for researchers developing dual-action agents for oncology (hypoxic tumors) and neurodegeneration (Alzheimer’s disease).

Chemical Scaffold & Synthetic Strategy

The core structure consists of three pharmacophoric regions:

-

Zinc-Binding Group (ZBG): The primary sulfonamide (

) coordinates with the catalytic -

The Linker: The piperazine ring provides a semi-rigid spacer, controlling the distance between the ZBG and the hydrophobic tail.

-

The Tail: The benzyl moiety extends into the enzyme's hydrophobic pocket, driving selectivity.

Synthetic Pathway (Nucleophilic Substitution)

The synthesis typically employs a convergent strategy involving the nucleophilic attack of a piperazine derivative on a sulfonyl chloride.

Figure 1: Nucleophilic substitution strategy. The base (Triethylamine or DIPEA) is critical to neutralize the HCl byproduct and drive the reaction to completion.

SAR Deep Dive: Carbonic Anhydrase Inhibition

The primary therapeutic utility of this scaffold lies in inhibiting Human Carbonic Anhydrases (hCAs). The sulfonamide anchors the molecule, while the benzylpiperazine tail probes the variable regions of the active site to distinguish between ubiquitous isoforms (hCA I, II) and therapeutic targets (hCA IX, XII).

The "Tail Approach" Mechanism

-

Primary Interaction: The ionized sulfonamide nitrogen coordinates to the

ion in the active site, displacing the catalytic water molecule/hydroxide ion. -

Secondary Interaction: The benzylpiperazine tail extends out of the active site cavity, interacting with hydrophobic residues (Phe131, Leu198, Pro202 in hCA II).

Selectivity Modulation

Modifying the benzyl ring (

| Substituent (R) on Benzyl Ring | Effect on hCA II (Cytosolic) | Effect on hCA IX (Tumor-Associated) | SAR Insight |

| H (Unsubstituted) | Potent ( | Moderate ( | Lack of steric bulk allows non-selective binding. |

| 4-F / 4-Cl | Potent ( | High Potency ( | Halogens increase lipophilicity, improving hydrophobic pocket fit in hCA IX. |

| 4-OMe (Methoxy) | Reduced Potency | High Selectivity | Electron-donating groups can disrupt favorable stacking in hCA II, improving hCA IX selectivity ratios. |

| Bulky Groups (e.g., t-Butyl) | Loss of Activity | Loss of Activity | Steric clash with the entrance of the active site cavity. |

Data trends synthesized from Supuran et al. and recent hCA SAR studies [1][2].

Figure 2: SAR Map highlighting the functional roles of the scaffold regions.[1] The tail region is the primary site for optimization.

SAR for Neurodegeneration (AChE Inhibition)

Beyond CAs, benzylpiperazine sulfonamides are explored as Dual-Binding Site Inhibitors of Acetylcholinesterase (AChE).

-

Catalytic Anionic Site (CAS): The sulfonamide moiety can interact via hydrogen bonding or pi-cation interactions.

-

Peripheral Anionic Site (PAS): The N-benzylpiperazine moiety mimics the pharmacophore of Donepezil , stacking against Trp286 in the PAS.

-

Key SAR Finding: Substitution at the para-position of the benzyl ring with electron-withdrawing groups (e.g.,

) enhances AChE inhibition by increasing the acidity of the interactions or through direct electrostatic complementarity [3][4].

Experimental Protocols

Protocol: Stopped-Flow CO2 Hydration Assay

Purpose: To determine the inhibition constant (

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water.

Workflow:

-

Preparation: Incubate the enzyme (hCA) with the inhibitor (benzylpiperazine sulfonamide) for 15 minutes at room temperature.

-

Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture. Load Syringe B with

-saturated water.[2] -

Injection: Rapidly mix reagents in the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

-

Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition).

-

Calculation: The initial velocity is calculated from the linear portion of the absorbance curve.

is determined using the Cheng-Prusoff equation [5].

Figure 3: Schematic of the Stopped-Flow apparatus used to measure millisecond-scale enzyme kinetics.

Protocol: Chemical Synthesis (General Procedure)

-

Dissolution: Dissolve

-benzylpiperazine (1.0 equiv) in anhydrous Dichloromethane (DCM). -

Base Addition: Add Triethylamine (TEA, 1.2 equiv) and cool the mixture to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add 4-sulfamoylbenzoyl chloride (1.0 equiv) dissolved in DCM.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 4–6 hours.

-

Workup: Wash with water, brine, and dry over

. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (MeOH/DCM gradient).

References

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Source: ChemBioChem / PubMed. URL:[Link]

-

Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Source: Bioorganic & Medicinal Chemistry Letters.[3][4] URL:[Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. Source: Bioorganic & Medicinal Chemistry.[3][4][5] URL:[Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Source: PLoS One / PMC. URL:[Link]

Sources

- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Comparative SAR Analysis: Ortho-Fluoro vs. Para-Fluoro Sulfonyl Piperazines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

In the optimization of arylsulfonyl piperazine scaffolds—a privileged structure in GPCR antagonists (e.g., 5-HT,

This guide provides a comparative analysis of ortho-fluoro (o-F) versus para-fluoro (p-F) substitution on the arylsulfonyl moiety. While both improve metabolic stability relative to the unsubstituted phenyl ring, their impact on binding mode and conformation is distinct:

-

Para-Fluoro: Primarily drives metabolic stability (blocking CYP-mediated p-hydroxylation) and electronic deactivation (

effects) without significantly altering the steric envelope. -

Ortho-Fluoro: Acts as a "conformational lock," inducing significant torsion in the Ar-S bond via steric and electrostatic repulsion, often critical for achieving subtype selectivity in GPCR targets.

Physicochemical & Electronic Basis[1]

Electronic Modulation (Hammett Effects)

The sulfonyl group (

| Parameter | Ortho-Fluoro ( | Para-Fluoro ( | Impact on Sulfonyl Piperazine |

| Hammett | |||

| C-F Bond Length | 1.35 Å | 1.35 Å | Identical, but |

| Lipophilicity ( | +0.15 to +0.25 | +0.20 to +0.30 | Both increase lipophilicity, aiding membrane permeability. |

| Dipole Moment | Vector points toward ring | Vector points away |

The "Ortho-Effect": Conformational Locking

The most distinct difference lies in the dihedral angle (

-

Unsubstituted/Para-F: The phenyl ring often adopts a geometry that minimizes steric clash, but retains rotational freedom.

-

Ortho-F: The van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the sulfonyl oxygens (

). To relieve this, the phenyl ring twists out of plane. This "Conformational Lock" is vital for fitting into narrow hydrophobic pockets (e.g., in

ADME & Metabolic Stability

Blocking Metabolic Soft Spots

The phenyl ring of an arylsulfonyl moiety is a prime target for Cytochrome P450 (CYP) oxidation.

-

Para-F Strategy: The para position is the most sterically accessible and electronically activated site for hydroxylation (metabolic soft spot). Substituting H with F at the para position is the "Gold Standard" for blocking Phase I metabolism, significantly extending half-life (

). -

Ortho-F Strategy: While ortho sites can be metabolized, they are less labile than the para position. However,

-F substitution can prevent "NIH shift" mechanisms or block specific ortho-oxidation pathways seen in certain CYP isoforms (e.g., CYP2D6).

Solubility Trade-offs

While F increases LogP (lowering aqueous solubility), the ortho-F substitution can sometimes improve solubility compared to para-F by disrupting crystal packing efficiency (lowering melting point) due to the twisted molecular geometry.

Workflow & Decision Logic (SAR)

The following decision tree illustrates when to deploy

Figure 1: Strategic decision tree for deploying Fluorine scans in sulfonyl piperazine optimization.

Experimental Protocols

Synthesis of Fluorinated Arylsulfonyl Piperazines

Objective: To synthesize matched molecular pairs (MMP) of

Reagents:

-

Substituted Benzenesulfonyl chlorides (Ortho-F: CAS 2905-23-9; Para-F: CAS 349-88-2).

-

N-Boc-Piperazine or functionalized Piperazine derivative.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or THF.

Protocol:

-

Preparation: Dissolve the piperazine derivative (1.0 equiv) in anhydrous DCM (0.1 M concentration) under

atmosphere. -

Base Addition: Add DIPEA (1.5 equiv) and cool the solution to 0°C.

-

Sulfonylation: Dropwise add the respective Fluorobenzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass:

). -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash chromatography (Hexane/EtOAc gradient).

In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of F-substitution.

Protocol:

-

Incubation: Incubate test compound (1

M) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6PDH, NADP+). -

Sampling: Aliquot at

min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs time. Slope-

Success Metric:

-F analog should show

-

Case Study Analysis

Case Study A: -Adrenergic Receptor Antagonists

Context: Development of selective antagonists for Benign Prostatic Hyperplasia (BPH).

Observation: Unsubstituted benzenesulfonyl piperazines showed poor selectivity against

Case Study B: Factor Xa Inhibitors

Context: Anticoagulant development.

Observation: The S1 pocket of Factor Xa is deep and hydrophobic.

Intervention: Para-fluoro (or para-chloro) substitution on the arylsulfonyl moiety.

Mechanism: The para-substituent extended the ligand deeper into the S1 pocket, displacing water and increasing van der Waals contact surface area. The electronic withdrawing nature of

References

-

Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

-

Nishida, H., et al. (2002).[1] Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin. Link

-

Manzo, R.H., et al. (2013). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Current Medicinal Chemistry. Link

-

Carroll, W.A., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry. Link[3]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Link

Sources

- 1. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, a substituted piperazine derivative of significant interest in medicinal chemistry. While a specific PubChem Compound Identification (CID) for this precise molecule is not currently available, this guide will delve into its constituent moieties—the benzylpiperazine scaffold and the 2-fluorophenylsulfonyl group—to project its chemical properties, biological activities, and potential therapeutic applications. We will explore the synthesis of this compound, drawing from established methodologies for related N-aryl sulfonylpiperazines, and discuss its potential as a lead compound in drug discovery, particularly in the realms of oncology and neuropharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of piperazine-based therapeutics.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's steric and electronic properties, as well as its basicity and lipophilicity. This versatility has made piperazine a privileged scaffold in the design of compounds targeting a wide array of biological targets. Arylpiperazine derivatives, in particular, have shown a remarkable breadth of biological activities, including antimicrobial, antidepressant, anticonvulsant, antipsychotic, and anticancer effects.[1][3][4]

The incorporation of a benzyl group at one of the piperazine nitrogens, as in 1-benzylpiperazine, often imparts specific pharmacological properties. The benzyl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Furthermore, the introduction of a sulfonyl group, particularly an arylsulfonyl moiety, at the second nitrogen can significantly modulate the compound's activity and pharmacokinetic profile. The sulfonamide linkage is a key feature in many successful drugs.

This guide focuses on a specific derivative, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, which combines these key structural features. The inclusion of a fluorine atom on the phenylsulfonyl ring is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5]

Synthesis and Characterization

The synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine can be achieved through a straightforward and modular synthetic route. The general strategy involves the preparation of the 1-benzylpiperazine precursor, followed by its reaction with 2-fluorobenzenesulfonyl chloride.

Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine serves as a key intermediate. A common and efficient method for its synthesis involves the direct benzylation of piperazine.

Experimental Protocol: Synthesis of 1-Benzylpiperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at room temperature. An excess of piperazine is often used to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. A base, such as sodium carbonate or triethylamine, can be added to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1-benzylpiperazine.

Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

The final step in the synthesis is the sulfonylation of 1-benzylpiperazine with 2-fluorobenzenesulfonyl chloride. 2-Fluorobenzenesulfonyl chloride is a commercially available reagent.[6]

Experimental Protocol: Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperazine in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Addition of 2-Fluorobenzenesulfonyl Chloride: To the stirred solution, add a solution of 2-fluorobenzenesulfonyl chloride in the same solvent dropwise at 0 °C. A base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct.[7]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the final product, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine.

Diagram of the Synthetic Workflow

Caption: Synthetic route to 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine.

Physicochemical Properties

The physicochemical properties of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₇H₁₉FN₂O₂S |

| Molecular Weight | 346.41 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Stability | The sulfonamide bond is generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions. |

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine suggest a range of potential biological activities.

Anticancer Activity

Arylpiperazine derivatives have emerged as a promising class of anticancer agents.[3][4] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.[8] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression. The title compound, with its arylpiperazine core, warrants investigation for its potential cytotoxic and antiproliferative effects.

Neurological and Psychiatric Disorders

Piperazine derivatives are well-known for their activity in the central nervous system (CNS).[1] Many arylpiperazine compounds act as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[9] The specific substitution pattern on the aryl ring can significantly influence receptor affinity and selectivity. The 2-fluorophenylsulfonyl moiety in the target compound could confer unique binding properties to CNS receptors, suggesting its potential as a therapeutic agent for depression, anxiety, or other neurological disorders.

Antimicrobial Activity

Substituted piperazine derivatives have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal strains.[2] The lipophilicity and electronic properties conferred by the benzyl and fluorophenylsulfonyl groups could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Hypothetical Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluorbenzolsulfonylchlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

General procedure for sulfonylation of 1-benzylpiperazine

Executive Summary

This guide details the optimized protocol for the

The protocol prioritizes chemoselectivity and purification logic . Unlike simple secondary amines, 1-benzylpiperazine possesses a tertiary amine (N1) and a secondary amine (N4). While N4 is the nucleophile, the basicity of N1 dictates specific workup procedures to prevent product loss during extraction.

Strategic Reaction Design

Mechanistic Insight

The reaction proceeds via an S

-

The Challenge: The reaction generates HCl. If not neutralized, HCl protonates the unreacted piperazine (N4), rendering it non-nucleophilic and stalling the reaction.

-

The Solution: An auxiliary base (Triethylamine or DIPEA) is required to scavenge HCl.[1]

-

The Trap: The product retains a basic tertiary amine (N1, pKa ~9.0). Standard acidic washes used for neutral sulfonamides will extract this specific product into the aqueous waste.

Reagent Selection

| Component | Recommendation | Rationale |

| Substrate | 1-Benzylpiperazine | Secondary amine nucleophile. Ensure purity >98% to avoid bis-sulfonylation byproducts. |

| Electrophile | Aryl/Alkyl Sulfonyl Chloride | Use 1.1 equivalents .[1] Slight excess ensures complete consumption of the amine, simplifying purification (see Section 4.2). |

| Base | Triethylamine (TEA) | Use 1.5 – 2.0 equivalents . Acts as an HCl scavenger. Soluble in DCM; easily removed. |

| Solvent | Dichloromethane (DCM) | Anhydrous. Excellent solubility for reactants; easy evaporation. (Alt: THF for polar sulfonyl chlorides). |

Visualization: Reaction Logic & Mechanism

Figure 1: Mechanistic pathway highlighting the role of the auxiliary base and the dual-nitrogen character of the product.

Detailed Experimental Protocol

Synthesis Procedure (Standard Scale: 1.0 mmol)

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add 1-benzylpiperazine (176 mg, 1.0 mmol) and Triethylamine (210 µL, 1.5 mmol) to the flask. Dissolve in anhydrous DCM (5 mL).

-

Cooling: Submerge the flask in an ice-water bath (

). Stir for 5 minutes.-

Why? Sulfonylation is exothermic. Cooling prevents thermal decomposition of the sulfonyl chloride and improves selectivity.

-

-

Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in minimal DCM (1-2 mL). Add this solution dropwise to the reaction mixture over 5-10 minutes.

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours .

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting material (polar, stains with ninhydrin) should disappear.

-

Workup & Purification (The "Self-Validating" Method)

Critical Note: Do not wash the organic layer with strong acid (e.g., 1M HCl) immediately, or you will lose the product.

Option A: For High-Purity Needs (Acid-Base Extraction) This method leverages the basicity of the N1 nitrogen to separate the product from neutral impurities (excess sulfonyl chloride).

-

Quench: Add saturated

(10 mL) to the reaction mixture. Stir vigorously for 10 min (hydrolyzes excess sulfonyl chloride to water-soluble sulfonate). -

Phase Separation: Transfer to a separatory funnel. Separate phases. Keep the organic layer (DCM).

-

Acid Extraction (The Filter): Extract the DCM layer with 0.5 M HCl (2 x 10 mL).

-

Result: The Product (protonated at N1) moves to the Aqueous Acid Phase .

-

Waste: Neutral impurities (unreacted sulfonyl chloride) remain in the DCM. Discard this DCM.

-

-

Basification: Cool the Aqueous Acid Phase to

. Slowly basify to pH > 10 using 4 M NaOH .-

Observation: The product will precipitate or oil out as the free base.

-

-

Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 10 mL).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

Option B: Standard Workup (If Chromatography is planned)

-

Dilute reaction with DCM (20 mL).

-

Wash with Sat.

(2 x 20 mL). -

Wash with Brine (1 x 20 mL).

-

Dry (

) and concentrate. -

Purify via Flash Column Chromatography (SiO2, Gradient: 0

5% MeOH in DCM).

Visualization: Purification Logic Tree

Figure 2: Decision matrix for workup procedures ensuring recovery of the basic piperazine product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous acid wash. | Stop using HCl washes on the initial organic layer. The product is basic and water-soluble at low pH. |

| Incomplete Conversion | HCl accumulation / Inactive base. | Ensure TEA is dry. Increase base to 2.0 eq. If R-SO2Cl is hydrolytically unstable, switch solvent to anhydrous THF. |

| Bis-sulfonylation | Impure starting material (Piperazine presence). | Verify 1-benzylpiperazine purity. If piperazine is present, it will react at both nitrogens. |

| Hydrolysis of R-SO2Cl | Wet solvent. | Use freshly distilled DCM or molecular sieves. |

References

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 2021.

-

Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Application Notes, 2025.

-

A simple and eco-sustainable method for the sulfonylation of amines. RSC Advances, 2014.

-

1-Benzylpiperazine. Organic Syntheses, Coll.[2] Vol. 4, p.82 (1963).

Sources

Application Notes and Protocols: Solvent Selection for Sulfonyl Piperazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solvent Choice in Synthesizing a Privileged Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its ability to engage in key interactions with biological targets, coupled with favorable pharmacokinetic properties, makes it a "privileged" structure. The introduction of a sulfonyl group onto the piperazine nitrogen further modulates these properties, leading to compounds with a wide range of therapeutic applications, from anticancer agents to antivirals.[3][4][5]

However, the synthesis of sulfonyl piperazines, primarily through the reaction of a sulfonyl chloride with a piperazine derivative, is not without its challenges.[6][7] The success of this nucleophilic substitution reaction is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to sluggish reactions, the formation of undesirable byproducts, and difficulties in product isolation, ultimately impacting yield, purity, and scalability.

This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal solvent for sulfonyl piperazine synthesis. It moves beyond a simple list of solvents to explain the underlying chemical principles, offering a framework for rational solvent selection and troubleshooting.

Mechanistic Underpinnings: The SN2 Pathway and Solvent Influence

The reaction between a sulfonyl chloride and a piperazine is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[8][9][10] In this concerted process, the nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The choice of solvent is critical as it can significantly influence the rate and outcome of an SN2 reaction by solvating the reactants and stabilizing the transition state.[8][9][11] Solvents are broadly classified into three categories: polar protic, polar aprotic, and non-polar.

-

Polar Protic Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and amines, possess O-H or N-H bonds and can form hydrogen bonds.[8][10] While they can dissolve ionic reactants, they are generally not ideal for SN2 reactions .[8][10] This is because they form a "solvent cage" around the nucleophile (the piperazine) through hydrogen bonding, which hinders its ability to attack the electrophile.[11][12]

-

Polar Aprotic Solvents: This class of solvents, including acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), have polar bonds (e.g., C=O, S=O) but lack acidic protons.[8][10] They are generally the solvents of choice for SN2 reactions .[8][10][11] They can effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it "free" to react.[9][11] This often leads to a dramatic increase in the reaction rate compared to protic solvents.[11]

-

Non-Polar Solvents: Solvents like hexane, benzene, and toluene are generally poor choices for this reaction as they cannot effectively dissolve the often polar or ionic reactants.[11]

A Practical Guide to Solvent Selection: Key Parameters and Considerations

The ideal solvent for a sulfonyl piperazine synthesis should fulfill several criteria:

-

Solubilize Reactants: Both the piperazine derivative and the sulfonyl chloride should be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.

-

Facilitate the SN2 Mechanism: As discussed, polar aprotic solvents are generally preferred.

-

Inertness: The solvent should not react with the starting materials, reagents, or products.

-

Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective heat transfer and control. It should also be low enough to be easily removed during workup.

-

Ease of Removal: The solvent should be readily removable from the product during purification (e.g., by evaporation or extraction).

-

Safety and Environmental Impact: Considerations such as toxicity, flammability, and environmental persistence are crucial, especially for large-scale synthesis.

The following diagram illustrates a decision-making workflow for solvent selection in sulfonyl piperazine synthesis:

Caption: Decision workflow for solvent selection.

Comparative Analysis of Common Solvents

The following table provides a comparative overview of commonly used solvents for sulfonyl piperazine synthesis, highlighting their key properties and typical applications.

| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Advantages | Key Disadvantages | Typical Use Cases & Considerations |

| Dichloromethane (DCM) | 9.1 | 39.6 | Excellent solubility for many organic compounds, volatile and easy to remove. | Relatively low boiling point may limit reaction temperature. Environmental and health concerns. | A good starting point for many reactions at or below room temperature. |

| Acetonitrile (ACN) | 37.5 | 81.6 | Highly polar aprotic, good for dissolving salts, relatively high boiling point. | Can be challenging to remove completely, toxic. | Often used when higher temperatures are required and for reactants with lower solubility in DCM. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Good solvent for a range of compounds, relatively low boiling point. | Can form peroxides upon storage, relatively low polarity. | A versatile solvent, often used in combination with other solvents. |

| 1,4-Dioxane | 2.2 | 101 | High boiling point, good for sluggish reactions requiring heat.[13] | Can form peroxides, relatively high boiling point can make removal difficult. | Useful for reactions that require elevated temperatures to proceed at a reasonable rate. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, excellent for dissolving a wide range of compounds, high boiling point. | Very high boiling point makes it difficult to remove, can decompose at high temperatures. | Reserved for challenging reactions with poorly soluble starting materials. |

| Toluene | 2.4 | 111 | High boiling point, can be used for azeotropic removal of water. | Non-polar, may not be suitable for all reactants. | Sometimes used in specific applications, particularly for large-scale synthesis where azeotropic drying is beneficial.[14] |

Experimental Protocol: A General Procedure for Sulfonyl Piperazine Synthesis

This protocol provides a general methodology for the synthesis of a sulfonyl piperazine. Note: This is a representative procedure and may require optimization for specific substrates.

Caption: General experimental workflow for sulfonyl piperazine synthesis.

Materials:

-

Piperazine derivative (1.0 eq)

-

Sulfonyl chloride (1.0-1.2 eq)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)[3]

-

Anhydrous polar aprotic solvent (e.g., DCM, ACN, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperazine derivative and the tertiary amine base.

-

Solvent Addition: Add the chosen anhydrous polar aprotic solvent and stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of the reaction solvent and add it dropwise to the cooled reaction mixture over a period of 10-15 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM, ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonyl piperazine.

-

Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, HRMS).

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Poor solubility of reactants.- Insufficiently reactive nucleophile or electrophile.- Inappropriate solvent choice (e.g., protic solvent). | - Switch to a more polar aprotic solvent (e.g., from DCM to ACN or DMF).- Gently heat the reaction mixture (if the solvent's boiling point allows).- Consider a more activating sulfonyl chloride or a more nucleophilic piperazine. |

| Formation of Byproducts | - Reaction of the solvent with reagents.- Di-sulfonylation of the piperazine.- Hydrolysis of the sulfonyl chloride. | - Ensure the use of an inert, anhydrous solvent.- Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 equivalents).- Add the sulfonyl chloride slowly at a low temperature. |

| Difficult Product Isolation | - High-boiling point solvent (e.g., DMF, DMSO).- Product is highly water-soluble. | - If possible, choose a more volatile solvent.- For high-boiling point solvents, consider techniques like lyophilization or precipitation.- For water-soluble products, perform multiple extractions with an organic solvent or use a continuous liquid-liquid extractor. |

Conclusion: A Framework for Rational Design

The selection of an appropriate solvent is a cornerstone of successful sulfonyl piperazine synthesis. By understanding the underlying SN2 reaction mechanism and the properties of different solvent classes, researchers can make informed decisions that lead to higher yields, improved purity, and more efficient processes. The guidelines and protocols presented here provide a robust framework for approaching this critical aspect of synthetic chemistry, empowering scientists to optimize their reactions and accelerate the discovery and development of new piperazine-based therapeutics.

References

-

7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved from [Link]

-

Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved from [Link]

-

7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

-

Solvents for Nucleophilic Substitution Reactions - YouTube. (2016, October 12). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Retrieved from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Retrieved from [Link]

-

. Retrieved from [Link]

- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.

-

Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC - NIH. Retrieved from [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. Retrieved from [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - NIH. Retrieved from [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Retrieved from [Link]

-

(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19). Retrieved from [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Sulfonyl halide - Wikipedia. Retrieved from [Link]

-

Sulfonyl chloride – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved from [Link]

-

Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales | JACS Au - ACS Publications. (2024, November 11). Retrieved from [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. Retrieved from [Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (2024, June 24). Retrieved from [Link]

-

How to extract/isolate piperazine from water without distillation? - ResearchGate. (2013, March 29). Retrieved from [Link]

-

Solid liquid solubility of piperazine - SINTEF. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 4. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. cbijournal.com [cbijournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]

- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

Application Note: In Vitro Cytotoxicity Profiling of Piperazine Sulfonamides

Introduction & Scientific Rationale

Piperazine sulfonamides represent a privileged scaffold in medicinal chemistry, merging the pharmacokinetic superiority of the piperazine ring (improved solubility, bioavailability) with the bioactive sulfonamide moiety (carbonic anhydrase inhibition, Bcl-2 modulation).[1] However, their amphiphilic nature and specific mechanisms of action present unique challenges in in vitro testing.[1]

Why Standard Protocols Fail:

-

Solubility Artifacts: These compounds often exhibit "crash-out" precipitation upon dilution into aqueous media, leading to false-negative toxicity data.[1][2]

-

Metabolic Interference: Sulfonamides can alter mitochondrial respiration rates without immediately killing cells. Tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity; thus, metabolic slowing can be misread as cytotoxicity (false positive) or hyper-metabolism as proliferation (false negative).[1][2]

The Strategy: This guide prioritizes the Sulforhodamine B (SRB) Assay as the Gold Standard for this chemical class due to its reliance on cellular protein content rather than metabolic state. We also provide an optimized MTT Protocol with strict solubility controls for researchers requiring metabolic data.

Compound Management & Solubilization[3][4][5][6][7][8]

Critical Step: The accuracy of your IC50 is defined before the compound touches the cells.

Protocol: "Pre-Screen" Solubility Check

Do not skip this step. Piperazine sulfonamides are prone to micro-precipitation in complete media.

-

Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a concentration of 20 mM . Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

-

The "Crash" Test:

-

Prepare a mock culture tube with 990 µL of complete media (containing 10% FBS).

-

Add 10 µL of the 20 mM stock (Final: 200 µM, 1% DMSO).

-

Vortex and incubate at 37°C for 1 hour.

-

Readout: Inspect under 20x phase-contrast microscopy.

-

Primary Protocol: Sulforhodamine B (SRB) Assay

Best For: High-throughput screening, accurate IC50 determination, and compounds affecting mitochondrial function.[1][2]

Principle

The SRB assay fixes cells with trichloroacetic acid (TCA) and stains cellular proteins with SRB dye.[8] The optical density (OD) is directly proportional to cell mass, independent of metabolic status [1, 4].

Materials

-

Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH2O (Store at 4°C).

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Wash Solution: 1% Acetic acid.

-

Solubilizer: 10 mM Tris base solution (pH 10.5).

Workflow Diagram

Figure 1: Step-by-step workflow for the SRB cytotoxicity assay.[1][2]

Step-by-Step Procedure

-

Seeding: Seed cells (e.g., MCF-7, HeLa) in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours.

-

Treatment: Add 100 µL of 2x compound dilutions. Include:

-

Fixation (Critical):

-

Gently layer 50 µL of cold 50% TCA on top of the media (Final TCA ~10%). Do not remove media; this prevents cell loss.

-

Incubate at 4°C for 1 hour .

-

-

Washing: Discard supernatant. Wash plates 5 times with slow-running tap water. Air dry until no moisture remains (can be stored indefinitely at this stage).

-

Staining: Add 100 µL of 0.4% SRB solution . Incubate 30 mins at Room Temperature (RT).

-

Destaining: Remove dye. Wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base . Shake on an orbital shaker for 10 mins.

-

Measurement: Read Absorbance at 510 nm .

Secondary Protocol: MTT Assay (Metabolic Validation)

Best For: Confirming cell death vs. cytostasis, or when SRB reagents are unavailable.[1][2] Warning: Piperazine sulfonamides may alter mitochondrial potential [11]. Always run a "Compound + MTT" cell-free control to check for direct chemical reduction.

Workflow Diagram

Figure 2: Biological mechanism and potential interference points in the MTT assay.[1][2]

Step-by-Step Procedure

-

Seeding & Treatment: Same as SRB protocol.

-

MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well containing 200 µL media.

-

Incubation: Incubate for 3–4 hours at 37°C. Note: Check for purple precipitate periodically.

-

Solubilization: Carefully remove media (do not disturb crystals). Add 150 µL DMSO .

-

Dissolution: Shake for 15 mins.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Quantitative Summary Table

| Parameter | SRB Assay (Recommended) | MTT Assay |

| Target | Total Cellular Protein | Mitochondrial Dehydrogenase Activity |

| Sensitivity | High; Linear with cell mass | Moderate; Depends on metabolic rate |

| Interference | Minimal; color of compound is removed during wash | High; metabolic inhibitors skew results |

| Stability | Fixed plates stable for months | Signal fades; must read immediately |

| Cost | Very Low | Moderate |

Calculation

Calculate % Cytotoxicity using the following formula:

Validation Criteria:

-

Z-Factor: Must be > 0.5 for screening assays.

-

CV%: Coefficient of variation between replicates should be < 15%.

-

Dose-Response: R-squared value of the sigmoidal curve fit should be > 0.95.

References

-

BenchChem. (2025).[3][4][10][11] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Retrieved from

-

BenchChem. (2025).[3][4][10][11] Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Retrieved from

-

Skehan, P., et al. (1990).[1][2] New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. (Seminal paper for SRB methodology).

-

Keepers, Y. P., et al. (1991).[1][2] Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Retrieved from

-

Al-Sanea, M. M., et al. (2024).[1][2] Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents. PMC. Retrieved from [1][2]

-

Stockert, J. C., et al. (2018).[1][2] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. ACS Omega. Retrieved from

-

Hassan, S. B., et al. (2016).[1][2] Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Retrieved from [1][2]

Sources

- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kosheeka.com [kosheeka.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride salt

Application Note & Protocol

Preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Hydrochloride: A Comprehensive Guide

Abstract

This document provides a detailed, reliable protocol for the synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride salt. The aryl sulfonylpiperazine moiety is a significant pharmacophore in medicinal chemistry, and this guide offers a robust, step-by-step methodology suitable for researchers in drug discovery and organic synthesis. The protocol is presented in two primary stages: the synthesis of the free base via sulfonylation of 1-benzylpiperazine, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Scientific Principle and Synthetic Strategy

The synthesis of the target compound is achieved through a logical two-step process. The core of this process is the formation of a sulfonamide bond, a key linkage in many biologically active molecules.

Step 1: N-Sulfonylation The synthesis begins with the nucleophilic substitution reaction between the secondary amine of 1-benzylpiperazine and the highly electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride. 1-Benzylpiperazine serves as the nucleophile, attacking the sulfonyl chloride. This reaction produces the free base, 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, and generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the starting amine by this HCl, which would render it non-nucleophilic and halt the reaction, a non-nucleophilic organic base such as triethylamine (TEA) is employed as an acid scavenger.[1]

Step 2: Hydrochloride Salt Formation The purified free base is then converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds.[2] The salt is formed by treating a solution of the free base with a stoichiometric amount of hydrochloric acid, typically dissolved in an organic solvent like diethyl ether or isopropanol, to facilitate the precipitation of the solid salt.[3][4]

Caption: Synthetic route for the target compound.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | 2759-28-6 | Purity >98% |

| 2-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 393-52-2 | Purity >97%, moisture sensitive |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous, redistilled |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ACS grade |

| Hydrochloric Acid Solution | HCl | 36.46 | 7647-01-0 | 2.0 M solution in diethyl ether |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |

| Hexanes | N/A | N/A | 110-54-3 | ACS grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |

| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or meter

-

Analytical balance

-

NMR spectrometer, FT-IR spectrometer, Melting point apparatus

Health and Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

2-Fluorobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[5] It is highly reactive with water and moisture, releasing HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and use dry glassware.[6]

-

1-Benzylpiperazine: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic upon inhalation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Highly corrosive. Handle the ethereal solution with care to avoid inhalation of both ether and HCl vapors.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Experimental Protocol

Caption: High-level experimental workflow.

Part A: Synthesis of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine (Free Base)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (5.00 g, 28.4 mmol, 1.0 eq).

-

Dissolve the amine in 80 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (4.75 mL, 34.1 mmol, 1.2 eq) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 2-fluorobenzenesulfonyl chloride (5.80 g, 29.8 mmol, 1.05 eq) in 20 mL of anhydrous DCM.

-

Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred piperazine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

Part B: Aqueous Workup and Purification

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 x 50 mL of deionized water.

-

1 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: potential effervescence).

-

1 x 50 mL of brine.

-

Causality Note: The NaHCO₃ wash neutralizes and removes any remaining HCl and unreacted sulfonyl chloride. The brine wash helps to remove residual water from the organic layer.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product (a viscous oil or solid) can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. If the product oils out, purification by column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) may be necessary.

Part C: Formation of the Hydrochloride Salt

-

Dissolve the purified free base (assuming ~80% yield, ~7.6 g, 22.7 mmol) in a minimum amount of dichloromethane or diethyl ether (~50-70 mL) in a 100 mL beaker or Erlenmeyer flask.

-

While stirring, slowly add 2.0 M HCl in diethyl ether (~12.5 mL, 25.0 mmol, 1.1 eq).

-

A white precipitate should form almost immediately.

-

Causality Note: The hydrochloride salt is generally insoluble in non-polar organic solvents like ether and DCM, causing it to precipitate out of the solution upon formation.[3]

-

-

Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

Part D: Isolation and Drying

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two small portions of cold diethyl ether (~15 mL each) to remove any soluble impurities.

-

Dry the product under high vacuum for several hours to remove all residual solvent. The final product should be a fine, white crystalline solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Theoretical Yield | 8.92 g (based on 1-benzylpiperazine) |

| Typical Yield | 75-85% |

| Melting Point | Specific to the compound, should be sharp. For reference, similar structures often have melting points >200 °C.[7] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): ~11.0 (br s, 1H, N-H⁺), 7.9-7.3 (m, 9H, Ar-H), 4.3 (br d, 2H, Ar-CH₂), 3.5-3.1 (m, 8H, piperazine-H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): ~160-158 (d, C-F), ~136-127 (Ar-C), ~58 (Ar-CH₂), ~50 & ~43 (piperazine-C) |

| FT-IR (ATR, cm⁻¹) | ~2700-2400 (N-H⁺ stretch), ~1350 & ~1170 (S=O asymmetric/symmetric stretch) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Free Base | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions. Allow reaction to run longer or warm slightly (e.g., to 40 °C). |

| Product Fails to Crystallize | Product is impure; incorrect solvent choice. | Purify via column chromatography. Try different solvent systems for recrystallization (e.g., isopropanol, ethanol/ether). |

| Oily Precipitate during Salt Formation | Water present in the free base or solvent. | Ensure the free base is completely dry. Use anhydrous solvents for the salt formation step. |

| Broad Melting Point Range | Impure final product. | Re-wash the salt with cold ether or recrystallize from an appropriate solvent system (e.g., ethanol/ether). |

Conclusion

This application note provides a comprehensive and reliable protocol for the preparation of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine hydrochloride. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate with high purity and in good yield. The inclusion of mechanistic rationale and troubleshooting advice aims to empower scientists to adapt and optimize the procedure as needed for their specific research applications.

References

-

MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents. Link

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. Link

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Link

-

AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. Link

-

US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents. Link

-

1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine Product Page. Apexmol. (Note: While a commercial link, it provides some physical data). Link

-

Safety Data Sheet for 2-Fluorobenzoyl chloride. Fisher Scientific. Link

-

Safety Data Sheet for 3,4-Difluorobenzenesulfonyl Chloride. TCI Chemicals. (Note: Provides representative data for fluorinated sulfonyl chlorides). Link

-

Safety Data Sheet for 1-Benzylpiperazine. Sigma-Aldrich. Link

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Link

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 4. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

Technical Application Note: CNS Screening Cascade for Sulfonylpiperazine Derivatives

Subject: 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine Application: Neuropharmacological Profiling & Cognitive Enhancement Screening Version: 2.4 (2025-Rev)

Introduction & Pharmacophore Analysis[1][2][3][4]

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine represents a classic "privileged structure" in CNS medicinal chemistry. This molecule fuses two distinct pharmacophores:

-

The Benzylpiperazine moiety: Historically associated with monoamine transporter modulation and acetylcholinesterase (AChE) inhibition (structural similarity to Donepezil precursors).

-

The Arylsulfonyl moiety: A definitive anchor for 5-HT6 receptor antagonism . Extensive SAR studies have established that

-arylsulfonyl piperazines are potent 5-HT6 ligands, a target critical for cognitive enhancement in Alzheimer’s disease and schizophrenia.

Screening Objective: To validate this compound as a CNS-penetrant 5-HT6 receptor antagonist with potential dual activity at AChE. The following protocol details the critical path from in silico validation to in vivo behavioral efficacy.

Phase I: Physicochemical & In Silico Validation (The "Brain Entry" Check)

Before wet-lab screening, the compound must pass the Blood-Brain Barrier (BBB) permeability filters. Sulfonamides are polar; the 2-fluoro substitution is strategically placed to increase lipophilicity and block metabolic oxidation, but permeability must be verified.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: A high-throughput, non-cell-based assay to predict passive diffusion across the BBB.

Materials:

-

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

-

Acceptor Plate: PTFE 96-well plate.

-

Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in dodecane (mimics BBB composition).

-

Buffer: PBS (pH 7.[1]4) + 5% DMSO (to solubilize the lipophilic candidate).

Methodology:

-

Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the PVDF membrane of the donor plate. Critical: Allow 5 mins for solvent evaporation to ensure a uniform bilayer.

-

Donor Loading: Add 150 µL of the test compound (10 µM in PBS/DMSO) to the donor wells.

-

Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

-

Sandwich Assembly: Place the donor plate on top of the acceptor plate (creating a "sandwich") to prevent evaporation.

-

Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber (prevents "edge effect" evaporation).

-

Quantification: Separate plates. Analyze both donor and acceptor concentrations using LC-MS/MS.

Data Analysis:

Calculate Effective Permeability (

| Parameter | Target Value | Interpretation |

| Log Pe | > -5.0 cm/s | High CNS Permeability (Go to Phase II) |

| Log Pe | -6.0 to -5.0 | Moderate/Low Permeability (Requires optimization) |

| Recovery | > 80% | Validates no non-specific binding to plastic |

Phase II: In Vitro Target Profiling (The "Hit" Confirmation)

Based on the arylsulfonyl pharmacophore, the primary target is the 5-HT6 Receptor .

Protocol B: Radioligand Competition Binding (5-HT6)

Rationale: Determine the affinity (

Materials:

-

Source: HEK-293 cells stably expressing human 5-HT6 receptors.

-

Radioligand:

-LSD (Lynergic acid diethylamide) - High affinity, broad spectrum. -

Non-specific control: Methiothepin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Step-by-Step Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 mins. Resuspend pellet.

-

Incubation: In 96-well plates, mix:

-

50 µL Membrane suspension (15 µg protein).

-

25 µL

-LSD (Final conc: 2 nM). -

25 µL Test Compound (Concentration range:

to

-

-

Equilibrium: Incubate for 60 mins at 37°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

-

Expert Insight: The PEI soak is mandatory. Sulfonylpiperazines are "sticky" (lipophilic). PEI reduces binding to the glass fiber filter, preventing false positives.

-

-

Counting: Add scintillation cocktail and count in a MicroBeta counter.

Data Output:

Generate a sigmoid dose-response curve. Calculate

-

Success Criteria:

.

Phase III: Functional Characterization (Agonist vs. Antagonist)

Binding proves interaction; functional assays prove the nature of that interaction. 5-HT6 is Gs-coupled (increases cAMP).

Protocol C: cAMP Accumulation Assay (TR-FRET)

Rationale: To confirm the compound acts as an antagonist (blocks 5-HT induced cAMP) rather than an agonist.

Workflow:

-

Agonist Mode: Incubate cells with Test Compound alone.

-

Result: No increase in cAMP = Not an agonist.

-

-

Antagonist Mode: Incubate cells with Serotonin (

concentration) + Test Compound (titrated).-

Result: Dose-dependent decrease in cAMP = Antagonist .

-

Phase IV: In Vivo Behavioral Screening

If the compound binds 5-HT6 (

Protocol D: Novel Object Recognition (NOR) Test

Rationale: 5-HT6 antagonists improve episodic memory. The NOR test relies on a rodent's innate preference for novelty and requires no external motivation (food/shock), minimizing stress artifacts.

Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Experimental Design:

-

Habituation (Day 1-2): Allow mice to explore the empty open-field arena (40x40 cm) for 10 mins/day to reduce anxiety.

-

Drug Administration: IP injection of Test Compound (e.g., 1, 3, 10 mg/kg) or Vehicle 30 mins prior to training.

-

Training (T1 - Day 3): Place two identical objects (e.g., two red cubes) in the arena. Allow 10 mins of exploration.

-

Criterion: Mouse must explore objects for >20 seconds total.

-

-

Retention Interval: Return mouse to home cage for 24 hours (Long-term memory assessment).

-

Testing (T2 - Day 4): Place one Familiar object (red cube) and one Novel object (green pyramid) in the arena. Record exploration for 5 mins.

Data Analysis (Discrimination Index):

-

Interpretation: A DI significantly > 0 indicates memory retention. 5-HT6 antagonists should restore memory in deficit models (e.g., Scopolamine-induced amnesia) or enhance baseline memory.

Visualizing the Science

Diagram 1: The CNS Screening Cascade

A logic-flow for decision making during the development of Compound X.

Caption: Decision tree for screening sulfonylpiperazines. Only compounds passing the BBB filter and exhibiting high-affinity antagonism proceed to in vivo testing.

Diagram 2: 5-HT6 Signaling & Antagonist Mechanism

Understanding why we screen for cAMP inhibition.

Caption: The 5-HT6 receptor constitutively activates Gs/cAMP. The candidate (Antagonist) blocks this pathway, which paradoxically enhances cholinergic transmission and memory.

References

-

Canale, V., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity."[2] Biomolecules.[3][4][5][6]

-

Nirogi, R., et al. (2014). "Lead Optimization of a Pyrazole Sulfonamide Series... Identification of CNS Penetrant Compounds." Journal of Medicinal Chemistry.

-

Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol."

-

Leger, M., et al. (2013). "Object recognition test in mice." Nature Protocols.

- Stahl, S.M. (2016). "Mechanism of Action of 5-HT6 Antagonists in Cognitive Enhancement." Stahl's Essential Psychopharmacology.

Sources

- 1. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 2. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 6. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulation Strategies for Hydrophobic Sulfonyl Piperazine Drugs

Introduction: The Hydrophobicity Challenge

The sulfonyl piperazine moiety is a key pharmacophore in numerous modern therapeutic agents, valued for its role in targeting a range of receptors and enzymes. However, compounds in this class are frequently characterized by high lipophilicity and low aqueous solubility. This presents a significant challenge in drug development, as poor solubility is a primary cause of low and erratic oral bioavailability, hindering the translation of potent molecules into effective medicines.[1]

According to the Biopharmaceutical Classification System (BCS), such drugs are often categorized as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3][4] For these compounds, the dissolution rate in the gastrointestinal (GI) fluid is the rate-limiting step for absorption.[5] Therefore, advanced formulation strategies are not merely beneficial but essential to unlock their full therapeutic potential.

This application note provides a comprehensive guide for researchers and formulation scientists on proven strategies to enhance the solubility and bioavailability of hydrophobic sulfonyl piperazine drugs. We will explore the critical pre-formulation assessments and detail the mechanisms, protocols, and characterization of three powerful techniques: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions.

Foundational Step: Pre-formulation Characterization

A successful formulation strategy begins with a thorough understanding of the drug's intrinsic physicochemical properties. This data-driven approach minimizes trial-and-error and informs the selection of the most appropriate enhancement technology.

Key Pre-formulation Studies:

| Parameter | Method(s) | Rationale & Implication for Formulation |

| Aqueous Solubility | Shake-flask method in pH buffers (e.g., pH 1.2, 4.5, 6.8)[3] | Quantifies the core problem. pH-dependent solubility indicates whether salt formation or pH modification strategies could be viable. |